molecular formula C11H23N5 B13160736 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine

5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B13160736
M. Wt: 225.33 g/mol
InChI Key: FYFBMYDPFYWKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone
  • 3,5-Bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone
  • 5-Substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)hydrazinecarbothioamide

Uniqueness

5-[(Diethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is unique due to its specific triazole structure and the presence of the diethylamino group. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H23N5

Molecular Weight

225.33 g/mol

IUPAC Name

5-(diethylaminomethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H23N5/c1-5-15(6-2)9-10-12-11(14-13-10)16(7-3)8-4/h5-9H2,1-4H3,(H,12,13,14)

InChI Key

FYFBMYDPFYWKFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NC(=NN1)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.